molecular formula C10H8N4 B8036852 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile

5-amino-1-phenyl-1H-pyrazole-3-carbonitrile

Cat. No. B8036852
M. Wt: 184.20 g/mol
InChI Key: VADAXFFKBYFMHB-UHFFFAOYSA-N
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Patent
US09328096B2

Procedure details

To a solution of ethyl 2-(phenyldiazenyl)succinonitrile (Preparation 55, 2.84 g, 15.43 mmol) in dichloromethane (103 mL) was added a 10% aqueous solution of potassium carbonate (77 mL, 55.71 mmol). The reaction was stirred at room temperature for 18 hours. The organic layer was separated dried over magnesium sulphate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 0-3% MeOH in DCM to afford the title compound (1.24 g, 44%).
Name
ethyl 2-(phenyldiazenyl)succinonitrile
Quantity
2.84 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
C([C:3]([N:9]=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH2:6][C:7]#[N:8])[C:4]#[N:5])C.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[NH2:8][C:7]1[N:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:9]=[C:3]([C:4]#[N:5])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 2-(phenyldiazenyl)succinonitrile
Quantity
2.84 g
Type
reactant
Smiles
C(C)C(C#N)(CC#N)N=NC1=CC=CC=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
77 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
103 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 0-3% MeOH in DCM

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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